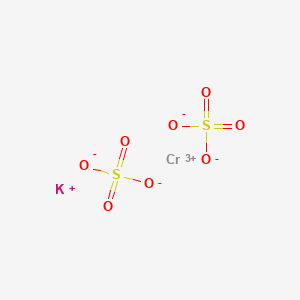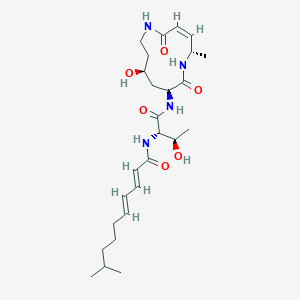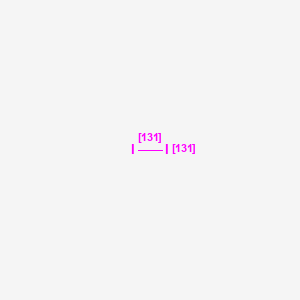
Iodine-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine-131 is a radioactive isotope of iodine that is widely used in scientific research. It is produced by the nuclear fission of uranium and is commonly used in medical treatments and diagnostic procedures. Iodine-131 has a half-life of approximately 8 days, which makes it ideal for use in medical procedures that require a short-lived radioactive tracer.
Wirkmechanismus
Iodine-131 emits beta particles, which are high-energy electrons that can penetrate tissues and cause damage to cells. When used as a tracer, iodine-131 is typically administered to the patient in a small dose that is not harmful to the body. The beta particles emitted by the iodine-131 can then be detected by a scanner, allowing researchers to track the movement of the tracer through the body.
Biochemical and Physiological Effects:
Iodine-131 can have both biochemical and physiological effects on the body. In high doses, it can cause radiation sickness and damage to the thyroid gland. In low doses, it is generally considered safe and is used in medical procedures such as thyroid scans and treatments for thyroid cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using iodine-131 in lab experiments is its short half-life, which allows researchers to track the movement of the tracer over a relatively short period of time. This can be useful for studying dynamic biological processes, such as the uptake and metabolism of drugs. However, the short half-life also limits the amount of time that researchers have to conduct their experiments.
Zukünftige Richtungen
There are many potential future directions for research involving iodine-131. One area of interest is the development of new tracers that can be used to study specific biological processes. For example, researchers are currently exploring the use of iodine-131-labeled antibodies for imaging and treating cancer. Another area of interest is the development of new imaging technologies that can detect and track the movement of iodine-131 more accurately and efficiently.
In conclusion, iodine-131 is a valuable tool for scientific research, with many potential applications in medicine, environmental studies, and other fields. Its short half-life and ability to emit beta particles make it ideal for use as a tracer in lab experiments, and ongoing research is likely to uncover new and innovative ways to use this radioactive isotope in the future.
Wissenschaftliche Forschungsanwendungen
Iodine-131 is widely used in scientific research as a tracer for studying biological processes. It can be used to track the movement of substances in the body, such as hormones and drugs, as well as to study the metabolism of various tissues and organs. Iodine-131 is also used in environmental studies to track the movement of pollutants and other substances in the environment.
Eigenschaften
CAS-Nummer |
10043-66-0 |
|---|---|
Molekularformel |
I2 |
Molekulargewicht |
261.81225 g/mol |
InChI |
InChI=1S/I2/c1-2/i1+4,2+4 |
InChI-Schlüssel |
PNDPGZBMCMUPRI-HVTJNCQCSA-N |
Isomerische SMILES |
[131I][131I] |
SMILES |
II |
Kanonische SMILES |
II |
Andere CAS-Nummern |
15124-39-7 |
Synonyme |
131I radioisotope I-131 radioisotope Iodine-131 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)

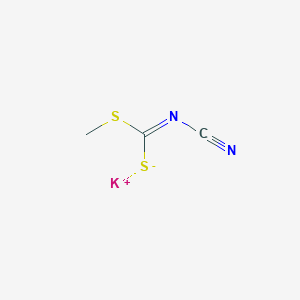

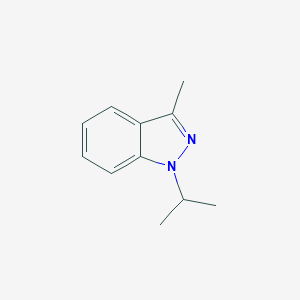

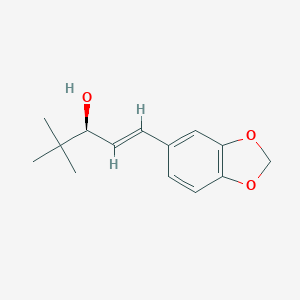
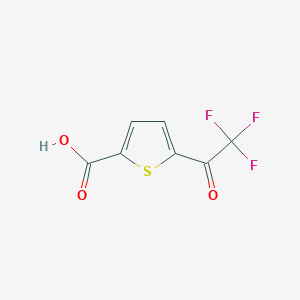

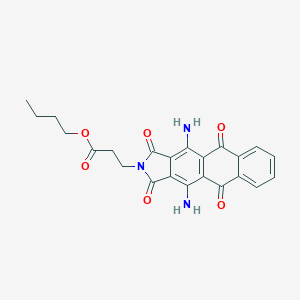
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
